molecular formula (C2H5O)4Si<br>C8H20O4Si B1682757 Tetraethyl orthosilicate CAS No. 78-10-4

Tetraethyl orthosilicate

Cat. No.: B1682757
CAS No.: 78-10-4
M. Wt: 208.33 g/mol
InChI Key: ODNVPCSDFAQNNQ-UHFFFAOYSA-N
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Description

Tetraethyl orthosilicate, also known as this compound, is an organic chemical compound with the formula Si(OC₂H₅)₄. It is a colorless liquid that degrades in water and is the ethyl ester of orthosilicic acid. This compound is the most prevalent alkoxide of silicon and is widely used in various industrial and scientific applications .

Mechanism of Action

Target of Action

Tetraethyl orthosilicate (TEOS), also known as tetraethoxysilane, is an organic compound with the formula Si(OC2H5)4 . It is the ethyl ester of orthosilicic acid, Si(OH)4 . TEOS is primarily used as a crosslinking agent in silicone polymers and as a precursor to silicon dioxide in the semiconductor industry . It is also used as the silica source for the synthesis of some zeolites .

Mode of Action

TEOS is prepared by the alcoholysis of silicon tetrachloride . The reaction is as follows:

SiCl4+4EtOH→Si(OEt)4+4HClSiCl_4 + 4 EtOH \rightarrow Si(OEt)_4 + 4 HCl SiCl4​+4EtOH→Si(OEt)4​+4HCl

where Et is the ethyl group, C2H5, and thus EtOH is ethanol . This reaction exploits the reactivity of the Si-OR bonds .

Biochemical Pathways

The primary biochemical pathway of TEOS involves its hydrolysis to form silica and ethanol . This reaction is the basis of modern TEOS production . The hydrolysis of TEOS can effectively inhibit the formation of extra-framework Ti and increase the content of framework Ti .

Pharmacokinetics

It is known that teos is only slightly soluble in water, but it degrades in water . It is soluble in ethanol and 2-propanol .

Result of Action

The hydrolysis of TEOS results in the formation of silica and ethanol . This reaction is exploited in various applications, including the production of aerogel , the synthesis of zeolites , and as a crosslinking agent in silicone polymers .

Action Environment

The action of TEOS is highly dependent on the presence of water. The reaction system must be rigorously free of water because even though TEOS is only slightly soluble in water, it hydrolyzes to form silica and ethanol . Therefore, the environment in which TEOS is used can significantly influence its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethyl orthosilicate is typically prepared by the alcoholysis of silicon tetrachloride:

SiCl4+4C2H5OHSi(OC2H5)4+4HCl\text{SiCl}_4 + 4 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Si(OC}_2\text{H}_5\text{)}_4 + 4 \text{HCl} SiCl4​+4C2​H5​OH→Si(OC2​H5​)4​+4HCl

In this reaction, silicon tetrachloride reacts with ethanol to produce tetraethoxysilane and hydrogen chloride .

Industrial Production Methods

In industrial settings, tetraethoxysilane is produced through a similar process, often involving the use of catalysts to enhance the reaction rate and yield. The process typically involves the controlled addition of ethanol to silicon tetrachloride under anhydrous conditions to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

Tetraethyl orthosilicate undergoes several types of chemical reactions, including hydrolysis and condensation. These reactions are crucial in the formation of silica-based materials.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Tetraethyl orthosilicate can be compared with other alkoxysilanes such as tetramethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane:

    Tetramethoxysilane: Similar to tetraethoxysilane but with methoxy groups instead of ethoxy groups.

    Hexaethoxydisiloxane: Contains two silicon atoms and six ethoxy groups.

    Octaethoxytrisiloxane: Contains three silicon atoms and eight ethoxy groups.

Uniqueness

This compound is unique due to its widespread use as a precursor for silicon dioxide and its versatility in forming various silica-based materials. Its ability to undergo controlled hydrolysis and condensation reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

tetraethyl silicate
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InChI

InChI=1S/C8H20O4Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3
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InChI Key

BOTDANWDWHJENH-UHFFFAOYSA-N
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Canonical SMILES

CCO[Si](OCC)(OCC)OCC
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Molecular Formula

C8H20O4Si, (C2H5O)4Si
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DSSTOX Substance ID

DTXSID6026450
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Molecular Weight

208.33 g/mol
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Physical Description

Ethyl silicate appears as a clear colorless liquid with a faint odor. Flash point 125 °F. Less dense than water. Vapors are heavier than air., Liquid, Colorless liquid with a sharp, alcohol-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sharp, alcohol-like odor.
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Boiling Point

336 °F at 760 mmHg (USCG, 1999), 168.8 °C, 168 °C, 336 °F
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Flash Point

99 °F (USCG, 1999), 99 °F, 125 °F (52 °C) (Open cup), 99 °F (Closed cup), 37 °CC, closed-cup, 37 °C c.c.
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Solubility

Reacts with water (NIOSH, 2023), Soluble in ether, Slightly soluble in benzene, Miscible with alcohol, Decomposes in water, Solubility in water: slowly hydrolyzes, Reacts
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Density

0.933 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.933 at 20 °C, Bulk density: 7.8 lbs/gal at 20 °C, Relative density (water = 1): 0.93, 0.93
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Vapor Density

7.22 (Air = 1), Relative vapor density (air = 1): 7.22
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Vapor Pressure

1 mmHg (NIOSH, 2023), 1.88 [mmHg], VP: 1.0 MM HG AT 20 °C, 1.88 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 200, 1 mmHg
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Color/Form

Colorless liquid, Water-white

CAS No.

78-10-4
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Record name TETRAETHYL SILICATE
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Record name Ethyl silicate
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Record name ETHYL SILICATE
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Record name Silicic acid, tetraethyl ester
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Melting Point

-121.9 °F (USCG, 1999), -82.5 °C, -77 °C, -117 °F
Record name ETHYL SILICATE
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Record name Ethyl silicate
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Record name TETRAETHYL SILICATE
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Record name ETHYL SILICATE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl silicate
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

1,3-Propanediol (2.9 g, 38.0 mmol) is reacted with 3-isocyanatopropyltriethoxy silane (16.4 g, 76.0 mmol) and 0.2% dibutyltin dilaurate catalyst. The reaction is conducted under nitrogen at room temperature in a glass vessel with mechanical stirring. An exotherm occurs after 15 minutes and the reaction is complete after 2 hours as evidenced by infrared spectroscopy. The following TEOS macromer is obtained ##STR9## as a low viscosity liquid, MW 508.72, which is stable at room temperature.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Si(O-n-C3H7)4; Si(O—isoC3H7)4; Si(OC2H4OCH3)4; CH3Si(OCH3)3; CH2═CHSi(OCH3)3; CH3Si(OC2H4OCH3)3; ClCH2Si(OC2H5)3; CH2═CHSi(OC2H4OCH3)3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods III

Procedure details

CH3Si (OCH3)3; CH3Si(OC2H5)3; (C2H5O)3Si(OCH3); CH2═CHSi (OCH3)3; CH3(CH2═CH)Si (OCH3)2; CH2═CHSi (OC2H5)3; CH2═CHSi[ON═C(CH3)C2H5]3; CH3Si[ON═C(CH3)2]3; CH3Si[O—C(CH3)═CH2]3; methyltris (N-methylacetamido-silane); methyltris (cyclohexylaminosiloxane).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(C2H5O)3Si(OCH3)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
CH3(CH2═CH)Si (OCH3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
methyltris (N-methylacetamido-silane)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
methyltris (cyclohexylaminosiloxane)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

1.01 g tetraethylorthosilicate, 2.0 g deionized water, and 0.41 g germanium ethoxide were mixed together in a tared 23 mL Teflon liner. Then 0.42 g of 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (Strem Chemicals) was dissolved in the mixture. The Teflon container was then capped, sealed, and placed within an 23-mL steel Parr autoclave. The autoclave was allowed to remain at room temperature for 2 days during which time the TEOS and germanium ethoxide were allowed to hydrolyze. The Teflon cup was then removed from the autoclave and 0.13 g 50% HF was added and mixed to create a white viscous gel. The ethanol (formed from the hydrolysis of the TEOS and germanium oxide) and water were allowed to evaporate within a vented hood with flowing air over the course of 3-4 days. Sufficient water was added and mixed into the gel to bring the molar ratio H2O/(Si+Ge) to 7. The liner was then capped and placed within a Parr Steel autoclave reactor. The autoclave was then fixed in a rotating spit within an oven heated at 160° C. for 10 days. The solid products were recovered from the cooled reactor by vacuum filtration and washed with copious quantities of water.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Name
germanium ethoxide
Quantity
0.41 g
Type
reactant
Reaction Step Three
[Compound]
Name
Teflon
Quantity
23 mL
Type
reactant
Reaction Step Four
Quantity
0.42 g
Type
reactant
Reaction Step Five
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
germanium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of tetraethoxysilane?

A1: Tetraethoxysilane has the molecular formula Si(OC2H5)4 and a molecular weight of 208.33 g/mol [].

Q2: Are there different structural configurations of TEOS?

A2: Yes, studies using vibrational spectroscopy suggest that liquid TEOS exists as two rotamers. The Si(OC)4 skeleton can adopt either S4 or D2d symmetry, with the S4 form being slightly more stable in the liquid phase [].

Q3: How does the addition of tetraethoxysilane (TEOS) impact the properties of oligomeric silsesquioxane (SSO) films?

A3: Research indicates that incorporating TEOS into SSO films enhances their hardness, elastic modulus, and friction behavior. Notably, adding 20 wt% TEOS results in the lowest friction coefficient and optimal hardness, making these films suitable for packaging material coatings [].

Q4: Can tetraethoxysilane be used to enhance the fungus resistance of polymer composites?

A4: Yes, studies have shown that incorporating TEOS as a microadditive in epoxy and polyester composites significantly improves their resistance to fungal growth [].

Q5: How is tetraethoxysilane used in the preparation of catalysts for methanol carbonylation?

A5: TEOS is utilized to immobilize rhodium carbonyl complexes onto silica supports, creating efficient catalysts for methanol carbonylation. Different immobilization routes, including direct reaction with silica or incorporation during the sol-gel process, influence the activity and stability of these catalysts [].

Q6: How does the concentration of TEOS affect the synthesis of mesoporous silica microspheres?

A6: Increasing TEOS concentration in the synthesis of mesoporous silica microspheres can negatively impact particle shape and pore structure. While higher TEOS concentrations can lead to smaller microspheres, an excessively high concentration can disrupt the spherical morphology and pore structure of the resulting material [].

Q7: Can pollen grains be used as biotemplates to synthesize hollow silica microspheres with porous surfaces using TEOS?

A7: Yes, chemically modifying pollen grains with ammonium oleate enables their use as biotemplates in the in-situ synthesis of hollow silica microspheres. This method leverages hydrophobic and electrostatic interactions between the pollen wall, surfactant, and TEOS hydrolysate to replicate the hierarchical structure of the pollen wall effectively [].

Q8: How does the addition of TEOS affect the properties of hybrid films on tinplate substrates?

A8: Incorporating TEOS into hybrid films composed of (trimethoxysilylpropyl) methacrylate (TMSM) and poly(methyl methacrylate) (PMMA) significantly influences the films' morphology and electrochemical behavior. The concentration of TEOS plays a crucial role in determining the film thickness, densification, and the formation of cracks, ultimately impacting the corrosion resistance of the coating on tinplate [].

Q9: Can tetraethoxysilane be used to create oxygen barrier membranes?

A9: Yes, novel poly(vinyl alcohol)-based membranes crosslinked with TEOS demonstrate promising oxygen barrier properties. These membranes, prepared through solution casting and solvent evaporation, exhibit low oxygen permeability, making them potentially valuable for applications in food packaging to prevent oxidation and spoilage [].

Q10: What is the role of ultraviolet (UV) radiation treatment in improving the properties of SiO2 films deposited using TEOS and ozone?

A11: UV radiation treatment of SiO2 films deposited via sub-atmospheric chemical vapor deposition (SACVD) using TEOS and ozone can effectively reduce moisture and silanol content within the film. This reduction in impurities leads to film shrinkage, increased tensile stress, enhanced waterproofing, a lower dielectric constant, and a shift in the absorption edge to higher energy levels [].

Q11: Can you describe a method for determining the vinyl content in methylvinylsiloxane rubber or silicone oil using TEOS?

A12: A method utilizing TEOS enables the determination of vinyl content in methylvinylsiloxane rubber or silicone oil. This approach involves reacting the material with ethoxylation reagents containing potassium hydroxide and TEOS, which forms volatile vinyl-containing compounds. These compounds are then analyzed using headspace gas chromatography, allowing for accurate and repeatable measurement of vinyl content even at low concentrations [].

Q12: Has the decomposition of tetraethoxysilane been studied at high temperatures?

A13: Yes, single-pulse shock tube experiments have been conducted to investigate the thermal decomposition of TEOS. These studies revealed that the primary decomposition pathway involves a 1,2-elimination reaction, producing ethylene and the corresponding silanol. This information is crucial for understanding the behavior of TEOS in high-temperature applications and for developing strategies to mitigate potential environmental impacts [].

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